Home > Products > Screening Compounds P27135 > 1-Ethyl-7-nitro-3,4-dihydroisoquinoline
1-Ethyl-7-nitro-3,4-dihydroisoquinoline -

1-Ethyl-7-nitro-3,4-dihydroisoquinoline

Catalog Number: EVT-12032017
CAS Number:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-7-nitro-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family, characterized by its unique nitrogen-containing structure. Isoquinolines are significant due to their presence in various natural alkaloids and synthetic pharmaceuticals. This compound is particularly noted for its potential applications in medicinal chemistry, including as a precursor for various drug syntheses and in biological research related to enzyme inhibition and receptor binding .

Source and Classification

The compound has the following identifiers:

  • IUPAC Name: 1-Ethyl-7-nitro-3,4-dihydroisoquinoline
  • CAS Number: 41173-70-0
  • Molecular Formula: C11H12N2O2
  • Molecular Weight: 204.23 g/mol .

It is classified as a nitrogen-containing heterocycle and is part of the broader category of isoquinoline derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Ethyl-7-nitro-3,4-dihydroisoquinoline can be accomplished through various methods, primarily involving the modification of existing isoquinoline structures. One common approach involves the nitration of 3,4-dihydroisoquinoline derivatives followed by ethylation at the nitrogen atom.

A typical synthetic route may include:

  1. Starting Material: 3,4-dihydroisoquinoline.
  2. Nitration Reaction: The starting material is treated with a nitrating agent (such as nitric acid) to introduce the nitro group at the 7-position.
  3. Ethylation: The resulting nitro compound undergoes ethylation using an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium hydride or potassium carbonate to yield 1-Ethyl-7-nitro-3,4-dihydroisoquinoline .

This method provides a straightforward approach to synthesizing the compound with moderate yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Ethyl-7-nitro-3,4-dihydroisoquinoline consists of:

  • A dihydroisoquinoline core.
  • An ethyl group attached to the nitrogen atom at position one.
  • A nitro group at position seven.

The structural representation can be summarized as follows:

InChI:InChI 1S C11H12N2O2 c1 2 11 10 6 4 3 5 9 10 7 8 12 13 11 14 h3 6H 2 7H2 1H3\text{InChI}:\text{InChI 1S C11H12N2O2 c1 2 11 10 6 4 3 5 9 10 7 8 12 13 11 14 h3 6H 2 7H2 1H3}

The InChI key for this compound is VCOBPTBHSCXEHW-UHFFFAOYSA-N .

Chemical Reactions Analysis

Reactions and Technical Details

1-Ethyl-7-nitro-3,4-dihydroisoquinoline can participate in various chemical reactions due to its functional groups. Notably:

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon or lithium aluminum hydride.
Nitro Reduction R NO2Reducing AgentR NH2\text{Nitro Reduction }\text{R NO}_2\xrightarrow{\text{Reducing Agent}}\text{R NH}_2

This transformation can lead to compounds with enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 1-Ethyl-7-nitro-3,4-dihydroisoquinoline involves its interaction with biological targets such as enzymes and receptors. Compounds containing the 3,4-dihydroisoquinolinone core are known to exhibit various pharmacological properties due to their ability to modulate biochemical pathways.

Key points include:

  • Target Interaction: The compound's structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting their activity.
  • Biochemical Pathways: The introduction of substituents at specific positions (like position three in this case) can enhance biostability and improve pharmacokinetic properties .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Ethyl-7-nitro-3,4-dihydroisoquinoline exhibits several notable physical and chemical properties:

  • Molecular Weight: 204.23 g/mol
  • Melting Point: Not extensively documented but expected to be within a typical range for similar compounds.
  • Solubility: Likely soluble in organic solvents such as ethanol or dichloromethane but less soluble in water due to its hydrophobic character .

These properties influence its application in various scientific fields.

Applications

Scientific Uses

The applications of 1-Ethyl-7-nitro-3,4-dihydroisoquinoline span several domains:

  1. Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cardiovascular diseases.
  2. Biological Research: Used in studies focusing on enzyme inhibition and receptor binding due to its structural similarity with natural alkaloids.
  3. Industrial Applications: The compound finds use in producing dyes and pigments owing to its unique chemical structure .
Introduction to the 3,4-Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline (DHIQ) core represents a pivotal structural motif in alkaloid chemistry and drug discovery. Characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring, this scaffold combines aromatic stability with heterocyclic reactivity. Its chemical behavior is governed by the electron-rich nitrogen atom and the conjugated system, enabling diverse functionalization at multiple positions—most notably C-1, C-3, C-4, and C-7 [7] [8]. The DHIQ structure serves as a synthetic precursor to fully aromatic isoquinolines and tetrahydroisoquinolines (THIQs), bridging simple heterocycles and complex alkaloids [7].

Historical Significance in Alkaloid Research

Isoquinoline alkaloids have been integral to pharmacology since the 19th century, with morphine (isolated in 1804) marking the first bioactive isoquinoline derivative [1]. Early research focused on natural sources like Papaver somniferum (opium poppy), yielding analgesics (morphine), vasodilators (papaverine), and antimicrobials (berberine) [1] [7]. The DHIQ scaffold emerged as a key biosynthetic intermediate for alkaloids derived from tyrosine or phenylalanine, enabling plant-based defenses against pathogens [1] [8]. By the 20th century, synthetic methods like the Pomeranz-Fritsch (1893) and Bischler-Napieralski (1893) reactions facilitated laboratory access to DHIQs, accelerating structural exploration [7]. Modern techniques (e.g., microwave-assisted cyclization) now optimize these syntheses, as demonstrated in the preparation of neuroprotective DHIQs [8] [10].

Table 1: Historically Significant Isoquinoline Alkaloids and Their Sources

CompoundNatural SourceBiological Activity
MorphinePapaver somniferumAnalgesic
BerberineCoptis chinensisAntibacterial
PapaverinePapaver somniferumVasodilator
SalsolinolPortulaca oleraceaNeurotransmitter modulator
NoscapinePapaver somniferumAntitussive

Role as a Privileged Structure in Medicinal Chemistry

Privileged structures are molecular frameworks capable of high-affinity interactions with multiple biological targets. The DHIQ scaffold exemplifies this concept due to its:

  • Three-dimensional rigidity, which reduces conformational entropy upon target binding, enhancing selectivity [8].
  • Electron-rich core, enabling interactions with hydrophobic pockets and catalytic sites (e.g., enzyme active sites) [9].
  • Synthetic versatility, allowing modifications at C-1 (N-alkylation), C-7 (electrophilic substitution), and the heterocyclic nitrogen [8] [10].

Clinically, DHIQ-derived drugs span diverse therapeutic areas:

  • Antitumor agents: Trabectedin and lurbinectedin (THIQ-based DNA binders) [8].
  • CNS modulators: Apomorphine (dopamine agonist for Parkinson’s) and antidepressant candidates [8] [10].
  • Antimicrobials: Bioxalomycin α₂ (nitro-substituted DHIQ antibiotic) [8].

Table 2: Clinically Approved Therapeutics Based on the THIQ/DHIQ Scaffold

DrugTherapeutic ClassKey Structural Features
TrabectedinAnticancer (soft tissue sarcoma)THIQ pentacyclic core
QuinaprilAntihypertensiveC-1 biphenyl substitution
ApomorphineAnti-ParkinsonianC-6, C-7 hydroxyl groups
SolifenacinAntimuscarinic (overactive bladder)C-1 quinuclidine moiety

Strategic Importance of Nitro and Ethyl Substituents in Bioactive Molecule Design

The strategic placement of substituents on the DHIQ scaffold profoundly influences bioactivity. In 1-ethyl-7-nitro-3,4-dihydroisoquinoline, the ethyl and nitro groups synergistically enhance pharmacological potential:

  • Nitro Group (C-7 Position):
  • Serves as a potent electron-withdrawing group, polarizing the aromatic ring and facilitating nucleophilic addition or reduction to amines (–NH₂), hydroxylamines (–NHOH), or nitroso derivatives (–NO) .
  • Augments binding to redox-active biological targets (e.g., nitroreductases in hypoxic tumor cells), enabling selective cytotoxicity .
  • In DHIQ derivatives like 7-nitro-3,4-dihydroisoquinoline, the nitro group enhances antimicrobial and antitumor activities by promoting DNA intercalation or enzyme inhibition .

  • Ethyl Group (N-1 Position):

  • Balances lipophilicity (LogP enhancement) and metabolic stability by sterically shielding the nucleophilic nitrogen [8] [10].
  • Modulates electron density at N-1, affecting hydrogen-bonding capacity and pKa (predicted pKa ~7.5 for 1-ethyl-DHIQ) [4] [8].
  • In antidepressant DHIQ hybrids, N-1 alkyl chains improve blood-brain barrier permeability [10].

Table 3: Impact of Substituents on DHIQ Bioactivity

SubstituentPositionElectronic EffectBiological Consequence
Nitro (–NO₂)C-7Strong electron withdrawalEnhanced DNA binding; redox activation
Ethyl (C₂H₅)N-1Moderate electron donationIncreased lipophilicity; metabolic stability
Methoxy (–OCH₃)C-6/C-7Electron donationImproved neuroprotection

Synthetic methodologies for nitro- and ethyl-functionalized DHIQs include:

  • Bischler-Napieralski cyclization: β-phenethylamides cyclize using POCl₃/P₂O₅, yielding 1-substituted-3,4-dihydroisoquinolines [8] [10].
  • Reductive alkylation: 7-nitro-DHIQ intermediates undergo N-alkylation with iodoethane under basic conditions [2] [4].
  • Click chemistry: Hybrid DHIQ-triazoles (e.g., antiproliferative sulfonamide-triazoles) leverage copper-catalyzed azide-alkyne cycloadditions [9].

Interactive Insight: The ethyl group’s role in metabolic stability stems from its suppression of N-oxidation pathways, while the nitro group acts as a “synthetic handle” for further derivatization—critical for optimizing pharmacokinetics in lead candidates [4] [9].

Properties

Product Name

1-Ethyl-7-nitro-3,4-dihydroisoquinoline

IUPAC Name

1-ethyl-7-nitro-3,4-dihydroisoquinoline

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-11-10-7-9(13(14)15)4-3-8(10)5-6-12-11/h3-4,7H,2,5-6H2,1H3

InChI Key

ADOXHCHPMZCZQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.